molecular formula C23H22N2O4S B2760627 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 922133-77-5

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No. B2760627
CAS RN: 922133-77-5
M. Wt: 422.5
InChI Key: CWEMAEFYJCKVAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide is a useful research compound. Its molecular formula is C23H22N2O4S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probe Applications

Sulfonamides have been used as fluorescent probes in binding studies, such as the investigation of the binding of p-hydroxybenzoic acid esters to bovine serum albumin. This method provides a sensitive and rapid determination of binding and insights into the nature of such interactions, indicating potential applications in studying protein-ligand interactions (Jun et al., 1971).

Antagonists in Drug Discovery

Biphenylsulfonamide derivatives have been explored as endothelin receptor antagonists, offering insights into the design and development of new drugs with potential applications in treating cardiovascular diseases. This research showcases the structural modification strategies that enhance the potency and metabolic stability of such compounds (Murugesan et al., 2000).

Carbonic Anhydrase Inhibitors

The primary sulfonamide group has been found to facilitate the construction of polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors. These inhibitors have therapeutic relevance, indicating potential applications in the development of treatments for conditions like glaucoma and other disorders involving carbonic anhydrases (Sapegin et al., 2018).

Antimicrobial Applications

Sulfonamides containing specific scaffolds have shown significant antimicrobial activities, offering potential applications in the development of new antibiotics or antimicrobial agents. The design and synthesis of these compounds could contribute to addressing resistance issues and finding effective treatments for bacterial and fungal infections (Krátký et al., 2012).

Aerobic Oxidative Desulfurization

Compounds with sulfonamide groups have been used in the oxidative desulfurization of refractory sulfur-containing compounds, showcasing potential applications in environmental chemistry and the purification of fossil fuels (Lu et al., 2010).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-23(2)15-29-21-13-10-18(14-20(21)24-22(23)26)25-30(27,28)19-11-8-17(9-12-19)16-6-4-3-5-7-16/h3-14,25H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEMAEFYJCKVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide

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